molecular formula C7H4F3NO3 B1396039 1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid CAS No. 178748-01-1

1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid

Cat. No.: B1396039
CAS No.: 178748-01-1
M. Wt: 207.11 g/mol
InChI Key: BTCFYOXMNUMDFC-UHFFFAOYSA-N
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Description

1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid: is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol. This compound is known for its unique structural properties, which include a trifluoromethyl group attached to a nicotinic acid moiety, along with an oxide group at the nitrogen atom. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Method 1: One common method involves the reaction of 4-amino-1,1,1-trifluoro-3-buten-2-one with methyl acrylate in the presence of a catalyst and an oxidant. The reaction is carried out at temperatures ranging from 25°C to 90°C for 30-60 minutes.

    Method 2: Another method involves the use of 2,6-dichloro-4-trifluoromethyl nicotinic acid as a starting material. This compound is hydrogenated in the presence of palladium on carbon (Pd/C) and sodium acetate in ethanol.

Industrial Production Methods: The industrial production of 1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid typically follows the same synthetic routes as described above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include amines and alcohols.

    Substitution: Products vary depending on the nucleophile used but can include substituted pyridines and nicotinic acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the synthesis of various heterocyclic compounds.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its effects on cellular pathways and molecular targets.

Medicine:

  • Explored for its potential therapeutic applications, particularly as an antiviral and anticancer agent.

Industry:

  • Used as an intermediate in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit specific enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 4-(Trifluoromethyl)nicotinic acid
  • Flonicamid Metabolite TFNA

Uniqueness:

  • The presence of the oxide group at the nitrogen atom in 1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid distinguishes it from other similar compounds. This structural feature can influence its reactivity and biological activity, making it a valuable compound for specific research applications .

Properties

CAS No.

178748-01-1

Molecular Formula

C7H4F3NO3

Molecular Weight

207.11 g/mol

IUPAC Name

1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-1-2-11(14)3-4(5)6(12)13/h1-3H,(H,12,13)

InChI Key

BTCFYOXMNUMDFC-UHFFFAOYSA-N

SMILES

C1=C[N+](=CC(=C1C(F)(F)F)C(=O)O)[O-]

Canonical SMILES

C1=C[N+](=CC(=C1C(F)(F)F)C(=O)O)[O-]

Origin of Product

United States

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